molecular formula C10H14NO3P B2389159 Methyl 4-amino-3-dimethylphosphorylbenzoate CAS No. 2362014-39-7

Methyl 4-amino-3-dimethylphosphorylbenzoate

Cat. No. B2389159
CAS RN: 2362014-39-7
M. Wt: 227.2
InChI Key: UAZXPFLHZOQHQL-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3-dimethylphosphorylbenzoate” is a chemical compound with the CAS Number: 2362014-39-7 . It has a molecular weight of 227.2 and its IUPAC name is methyl 4-amino-3-(dimethylphosphoryl)benzoate . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “Methyl 4-amino-3-dimethylphosphorylbenzoate” is 1S/C10H14NO3P/c1-14-10(12)7-4-5-8(11)9(6-7)15(2,3)13/h4-6H,11H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 4-amino-3-dimethylphosphorylbenzoate” is a powder that is stored at room temperature . It has a melting point of 129-130 degrees Celsius .

Scientific Research Applications

Electrophysiological Studies

  • Dimethyl Sulfoxide and Neuronal Responses : Dimethyl Sulfoxide (DMSO) is used in neuroscience research as a solvent for various pharmacological agents. It is found to inhibit glutamate responses in hippocampal neurons and suppress electrophysiological responses and calcium influx induced by glutamate, N-methyl-d-aspartate, and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate. This suggests its potential use in excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

Biochemical and Molecular Studies

  • Methylglyoxal in Biological Systems : Methylglyoxal (MG) is a reactive alpha-oxoaldehyde formed in enzymatic and nonenzymatic reactions, modifying proteins and forming advanced glycation end-products. Its accumulation is associated with complications in diabetes and neurodegenerative diseases, and its intake over a prolonged period can cause degenerative changes in tissues. It can also exert anticancer activity (Nemet, Varga-Defterdarović, & Turk, 2006).
  • Methyl Group-Induced Helicity in Chemical Structures : The influence of methyl groups on the helicity of chemical compounds like 1,4-Dimethylbenzo[c]phenanthrene is significant. Methyl groups can increase the nonplanarity of such structures, influencing their chemical and biological properties (Lakshman et al., 2000).

Pharmacological and Toxicological Research

  • Propyphenazone and Allergic Reactions : Studies on propyphenazone, a pyrazolone drug, have shown its potential to elicit IgE-mediated anaphylaxis, indicating its sensitizing properties in susceptible individuals. Such research helps in understanding drug-induced allergic reactions (Himly et al., 2003).
  • Tyrosine Kinase Inhibitors in Cancer Therapy : Compounds like 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline and its analogues are potent inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), playing a crucial role in cancer therapy (Rewcastle et al., 1996).

Environmental and Material Science

  • Corrosion Inhibition by Organic Compounds : Bipyrazolic compounds like N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine show potential as efficient inhibitors for the corrosion of pure iron in acidic media. Such research aids in the development of new materials and protective agents (Chetouani et al., 2005).

properties

IUPAC Name

methyl 4-amino-3-dimethylphosphorylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO3P/c1-14-10(12)7-4-5-8(11)9(6-7)15(2,3)13/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZXPFLHZOQHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)P(=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-(dimethylphosphoryl)benzoate

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